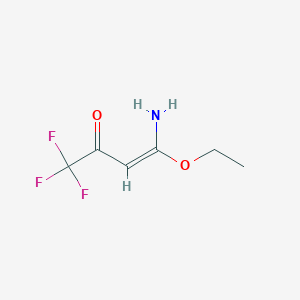

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Beschreibung

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 898806-68-3; ChemSpider ID: 21390884) is a fluorinated enaminone with the molecular formula C₆H₈F₃NO₂ (molecular weight: 183.13 g/mol). Its structure features an E-configuration at the C3-C4 double bond, an amino group (-NH₂), and an ethoxy (-OCH₂CH₃) substituent at the 4-position, alongside a trifluoromethyl ketone moiety (C=O-CF₃) . This compound is synthesized via ammonia treatment of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one, yielding a pale yellow solid with distinct reactivity in cyclocondensation and nucleophilic addition reactions . Its applications span agrochemical and pharmaceutical intermediates, particularly in synthesizing trifluoromethylated heterocycles .

Eigenschaften

IUPAC Name |

4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELADEJAOQURQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of ethyl trifluoroacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification methods and process control techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

One of the primary applications of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is as a precursor for the synthesis of β-amino enones. These compounds are characterized by a ketone functional group conjugated with a double bond and an amine group at the β-position relative to the ketone. The compound can react with organozinc compounds to yield products through 1,2-addition to the carbonyl group, facilitating the formation of desired β-amino enones.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Lacks amino group | More reactive due to absence of amino stabilization |

| 4-Amino-3-fluoro-butenoic acid | Contains a carboxylic acid group | Different functional group influencing reactivity |

| 4-Amino-4-methoxy-1,1,1-trifluorobut-3-en-2-one | Methoxy instead of ethoxy | Variations in steric hindrance affecting reactivity |

This table illustrates how this compound stands out due to its specific combination of functional groups and structural characteristics.

Pharmaceutical Research

The compound's trifluoromethyl group enhances its biological activity and selectivity in medicinal chemistry. It has been investigated for its potential role in developing new pharmaceuticals. The structural features allow for modifications that can lead to novel therapeutic agents with improved efficacy against various diseases. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Agrochemical Applications

In agrochemistry, this compound may serve as a building block for synthesizing agrochemicals that require specific reactivity profiles or enhanced environmental stability. The presence of the trifluoromethyl group can improve the persistence and efficacy of these compounds in agricultural applications.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to participate in polymerization reactions could lead to the development of new materials with desirable mechanical and thermal properties.

Case Studies and Research Findings

Research has shown that this compound can be synthesized through several methods involving ethyl trifluoroacetate and various amines under controlled conditions. Additionally, studies indicate that the compound can undergo various reactions that expand its utility in organic synthesis.

Example Study: Synthesis Pathways

A detailed study outlines the synthesis pathways for this compound involving:

- Formation of enolate intermediates

- Reaction with electrophiles such as alkyl halides

- Use of bases like sodium hydride or potassium tert-butoxide to facilitate reactions

These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Wirkmechanismus

The mechanism of action of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trifluoromethylated Enaminones and Enones

(a) (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)

- Structure: Lacks the 4-amino group, replaced by a second ethoxy substituent (C₆H₇F₃O₂; MW: 168.11 g/mol) .

- Reactivity: Serves as a precursor to the target compound via amination . Unlike the amino derivative, ETFBO undergoes cyclization with dinucleophiles (e.g., hydrazines) to form pyrazoles, isoxazoles, and pyrimidines .

- Applications : Key intermediate for trifluoromethylated pyrimidines (e.g., TFPMO) in agrochemicals .

(b) (Z)-4-(Dialkylamino)-1,1,1-trifluorobut-3-en-2-ones (ATFBO Family)

- Structure: Z-configuration at the double bond; dialkylamino (e.g., -NMe₂) instead of -NH₂ and -OEt .

- Reactivity: Enhanced steric hindrance from alkyl groups reduces nucleophilic attack rates compared to the E-configuration amino derivative.

- Applications : Used in asymmetric catalysis and fluorinated polymer synthesis .

(c) 4-Amino-1,1,1-trifluorobut-3-en-2-one

- Structure: Missing the ethoxy group (C₄H₄F₃NO; MW: 155.08 g/mol) .

- Reactivity : Higher electrophilicity at the ketone due to reduced steric bulk, leading to faster hydrolysis rates compared to the ethoxy-substituted analogue.

Sulfoximido-Substituted Analogues

(a) 4-Ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one (3a)

- Structure: Replaces the amino group with a sulfoximido (-NSO₂Me₂) group (C₈H₁₁F₃NO₃S; MW: 282.24 g/mol) .

- Reactivity : The sulfoximido group acts as a directing group in regioselective cyclizations, enabling synthesis of pyrazoles and isoxazoles (e.g., 68–77% yields for 5-hydroxy-3-sulfoximido-pyrazoles) .

- Applications : Used in medicinal chemistry for NLRP3 inflammasome inhibitors .

Trifluoromethylated Oxetanones

(a) (S,E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one (8)

- Structure: Oxetane ring replaces the enaminone backbone; bromostyryl substituent (C₁₂H₈BrF₃O₂; MW: 337.09 g/mol) .

- Reactivity : Participates in formal [2+2] cycloadditions with higher enantioselectivity (>90% ee) due to the oxetane’s rigidity.

- Applications : Building block for chiral fluorinated polymers .

Comparative Data Table

Key Research Findings

- Amino vs. Sulfoximido Groups: The amino group in the target compound facilitates nucleophilic addition-cyclization reactions with arylamines to form pyrimidines, while sulfoximido derivatives require harsher conditions (e.g., acetylguanidine at 80–85°C) .

- E- vs. Z-Configuration: The E-configuration in the target compound enhances stability against keto-enol tautomerism compared to Z-analogues, which are prone to isomerization .

- Ethoxy Substitution: The ethoxy group in the target compound and ETFBO lowers electrophilicity at the ketone, reducing hydrolysis rates compared to non-ethoxy enaminones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with ammonia. Key steps include:

- Reacting 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with aqueous NH₃ at 0°C, followed by room-temperature stirring for 12 hours .

- Purification via extraction with dichloromethane (DCM) and drying with Na₂SO₄, yielding a pale yellow solid (99% conversion) .

- Critical Parameters : Temperature control (0°C to RT) ensures regioselective amination without over-reduction.

Q. How is the stereochemistry and structural integrity of this compound confirmed?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H NMR (CDCl₃): Peaks at δ 4.93 (s, 1H) and δ 4.18 (q, J = 7.2 Hz, 4H) confirm ethoxy and enone groups .

- SMILES :

CCO/C(=C/C(=O)C(F)(F)F)/Nvalidates the (E)-configuration . - InChI Key :

UELADEJAOQURQK-HWKANZROSA-Nensures unambiguous structural identification .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- NLRP3 Inflammasome Inhibition : The trifluoromethyl group enhances bioactivity, making it a candidate for inflammatory disease research. Its amino-ethoxy motif mimics pharmacophores in sulfonylurea derivatives, which modulate inflammasome pathways .

- Heterocycle Synthesis : Serves as a precursor for trifluoromethylated pyrazoles and isoxazoles via reactions with dinucleophiles (e.g., hydrazines) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of heterocyclization involving this compound?

- Methodological Answer :

- Pyrazole Synthesis : Reacting with hydrazines under acidic conditions (e.g., HCl/EtOH) yields 5-trifluoromethylpyrazoles. Key factors:

- Temperature : 60–80°C minimizes side reactions.

- Solvent : Ethanol enhances solubility of polar intermediates .

- Data Table :

| Dinucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine | Pyrazole | 89 | |

| Hydroxylamine | Isoxazole | 76 |

Q. What analytical challenges arise in characterizing degradation products of this compound under basic conditions?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis : The ethoxy group hydrolyzes to carboxylic acid derivatives in aqueous NaOH (pH > 10).

- LC-MS/MS : Identifies m/z 183.05 ([M+H]⁺) for the parent compound and m/z 165.03 ([M+H–H₂O]⁺) for dehydrated byproducts .

- Mitigation : Use buffered solvents (pH 7–8) during storage to prevent hydrolysis.

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ values) may stem from:

- Assay Variability : Use standardized MTT assays with consistent cell lines (e.g., HeLa vs. HepG2).

- Solubility Effects : DMSO concentrations >0.1% can artifactually reduce activity; optimize with co-solvents like PEG-400 .

- Statistical Validation : Apply ANOVA to compare datasets from independent studies (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.